Bismuth subacetate
Description
Historical Context of Bismuth Compounds in Scientific Inquiry
Bismuth, a heavy metal element, has been known since ancient times and was initially mistaken for lead and tin. ebsco.comlabxchange.org Its formal identification as a distinct element occurred in 1753 by French chemist Claude François Geoffroy. ebsco.comlabxchange.org Historically, bismuth compounds have found use in a variety of applications, including cosmetics and medicinal preparations. numberanalytics.comnih.gov The astringent and antiseptic properties of bismuth salts were recognized early on, leading to their empirical use in treating ailments like dyspepsia as far back as 1786. nih.govacs.org The 20th and 21st centuries have seen a renewed and expanded interest in bismuth chemistry, driven by the element's low toxicity compared to other heavy metals and its unique physicochemical properties. acs.orgcymitquimica.com This resurgence has spurred research into a wide array of bismuth compounds, including the oxyacetates, for diverse scientific and industrial applications. numberanalytics.com
Current Research Landscape and Significance of Bismuth Oxyacetate Studies
In recent years, there has been a significant surge in research focusing on bismuth compounds, motivated by the quest for environmentally benign and sustainable alternatives to more toxic heavy metals. numberanalytics.comacs.org Bismuth's unique characteristics, such as its high electrical resistance and the highest Hall Effect of any metal, make its compounds subjects of intense study. americanelements.com Bismuth oxyacetates, including bismuth subacetate, are part of this trend. Current research explores their synthesis, structural characterization, and potential applications in various fields. wikipedia.orgresearchgate.net The study of these compounds contributes to a deeper understanding of the coordination chemistry of heavy p-block elements and opens avenues for the development of new materials with tailored properties. numberanalytics.com
Structure
2D Structure
Properties
IUPAC Name |
oxobismuthanyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Bi.O/c1-2(3)4;;/h1H3,(H,3,4);;/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCIMLDPFZAUNX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199407 | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-76-7 | |
| Record name | Oxobismuthinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5142-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth subacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxyoxobismuthine | |
| Source | European Chemicals Agency (ECHA) | |
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Physicochemical Properties of Bismuth Subacetate
Molecular and Structural Formula
The chemical formula for this compound is generally represented as CH₃COO(BiO). americanelements.comdrugfuture.com It is also referred to as (acetyloxy)oxobismuthine or bismuthyl acetate (B1210297). americanelements.comdrugfuture.com The compound consists of a bismuthyl ion (BiO)⁺ bonded to an acetate anion (CH₃COO)⁻.
Physical Characteristics
This compound typically presents as thin, crystalline plates or an off-white to light yellow powder. americanelements.comchemicalbook.com It possesses a slight acetic acid odor. drugfuture.comchemicalbook.com
Chemical Data
The following table summarizes key chemical data for this compound:
| Property | Value |
| Molecular Formula | C₂H₃BiO₃ drugfuture.com |
| Molecular Weight | 284.02 g/mol americanelements.comdrugfuture.com |
| CAS Number | 5142-76-7 drugfuture.com |
| Solubility | Practically insoluble in water. Soluble in glacial acetic acid and dilute mineral acids like HCl or HNO₃. drugfuture.comchemicalbook.com |
| Boiling Point | 117.1 °C (at 760 mmHg) americanelements.com |
Note: Some sources may list slightly different molecular formulas and weights depending on the specific structural representation.
Structural Elucidation and Coordination Chemistry of Bismuth Oxyacetates
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure and identifying the functional groups within bismuth oxyacetate complexes.
Infrared (IR) Spectroscopy for Ligand and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of functional groups within a molecule. In the context of bismuth subacetate, IR spectra provide key insights into the coordination of the acetate (B1210297) ligand and the presence of the Bi-O-Bi linkages.
The analysis of bismuth oxyacetates by IR spectroscopy typically reveals characteristic absorption bands. The vibrations of the Bi-O bonds in BiO₆ octahedral units are often observed in the 400–600 cm⁻¹ region. For instance, monoclinic α-Bi₂O₃ shows bands at 670, 620, 595, 545, 510, 465, and 425 cm⁻¹. researchgate.net Additionally, vibrations related to Bi-O bonds in BiO₃ pyramidal units can be seen at 470, 540, 620, and 840 cm⁻¹. researchgate.net In bismuth subcarbonate, a Bi–O stretching vibration is observed at 553 cm⁻¹ in the IR spectrum. unlp.edu.ar
The acetate group in this compound also gives rise to distinct IR bands. The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative. In a related N-methyldiethanolamine complex of bismuth, the symmetric (νs(COO⁻)) and asymmetric (νa(COO⁻)) stretching vibrations of coordinated acetate groups are found at approximately 1500 cm⁻¹ and 1540 cm⁻¹, respectively. The positions of these bands can indicate the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging).
Table 1: Representative IR Absorption Bands for Bismuth Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Bi-O in BiO₆ | Stretching | 400 - 670 | researchgate.net |
| Bi-O in BiO₃ | Stretching | 470 - 840 | researchgate.net |
| Coordinated COO⁻ | Asymmetric Stretch | ~1540 | |
| Coordinated COO⁻ | Symmetric Stretch | ~1500 | |
| O-H (adsorbed water) | Stretching | ~3425 | unlp.edu.ar |
| H-O-H (adsorbed water) | Bending | ~1640 | unlp.edu.ar |
This table presents typical ranges and specific values from related bismuth compounds to infer the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for probing the local environment of atomic nuclei, thereby providing detailed information about molecular structure. For bismuth compounds, ²⁰⁹Bi solid-state NMR (SSNMR) is particularly valuable, despite the challenges posed by the quadrupolar nature of the ²⁰⁹Bi nucleus (spin I = 9/2). researchgate.netnih.govhuji.ac.il
Studies on bismuth-containing materials, including bismuth acetate, have demonstrated the utility of ²⁰⁹Bi SSNMR. researchgate.netnih.gov The large quadrupolar coupling constants (Cq) of ²⁰⁹Bi, which can range from 78 to 256 MHz, result in very broad NMR powder patterns, often spanning several megahertz. researchgate.netnih.gov These broad patterns are highly sensitive to the local symmetry and coordination environment of the bismuth atom. The presence of the oxo ligand in this compound, in addition to the acetate group, would be expected to create a distinct electric field gradient (EFG) at the bismuth nucleus, leading to a unique Cq value and powder pattern shape compared to bismuth(III) acetate.
The chemical shift anisotropy (CSA) also provides structural information. High-field NMR experiments (e.g., at 21.1 T) can help to resolve the effects of CSA from the dominant quadrupolar interaction. researchgate.netnih.gov First-principles calculations of the EFG and chemical shift tensors can be correlated with experimental data to refine the structural model of the bismuth coordination sphere. researchgate.netnih.gov While specific ²⁰⁹Bi NMR data for pure this compound is not widely published, the parameters for related compounds provide a basis for what to expect.
Table 2: ²⁰⁹Bi Solid-State NMR Parameters for Selected Bismuth Compounds
| Compound | Field Strength (T) | Quadrupolar Coupling Constant, Cq (MHz) | Asymmetry Parameter, ηQ | Isotropic Chemical Shift, δiso (ppm) | Reference |
| Bismuth Acetate | 9.4 | 145.0 | 0.25 | - | researchgate.netnih.gov |
| Bismuth Nitrate Pentahydrate | 9.4 | 78.0 | 0.95 | - | researchgate.netnih.gov |
| Bismuth Oxychloride (BiOCl) | 9.4 | 88.0 | 0.00 | - | researchgate.netnih.gov |
This table showcases the sensitivity of ²⁰⁹Bi NMR parameters to the chemical environment of bismuth and provides a comparative basis for this compound.
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Complex Ion Identification
Mass spectrometry (MS) is a crucial analytical technique for determining the mass-to-charge ratio of ions, which helps in identifying the composition of complex molecules and clusters. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes and organometallic compounds, as it often allows for the transfer of intact complex ions from solution to the gas phase.
The application of ESI-MS to the study of bismuth-oxo clusters has shown that intact cluster ions can be generated and analyzed. uvic.ca These studies are instrumental in understanding the formation and fragmentation of complex bismuth-containing species. For this compound, ESI-MS would be expected to reveal the presence of various oligomeric species in solution. The technique could identify ions corresponding to the monomeric unit [Bi(O)(OAc)]⁺, as well as larger clusters formed through Bi-O-Bi linkages.
Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of specific ions, can provide further structural insights. The fragmentation patterns of bismuth oxyacetate clusters would likely involve the loss of acetate ligands and potentially the cleavage of the Bi-O core, revealing the stability of different structural motifs.
X-ray Diffraction and Electron Crystallography Studies
X-ray and electron diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Determination of Crystal Structures
For example, the crystal structure of bismuth(III) acetate, Bi(O₂CCH₃)₃, shows that the bismuth atom is coordinated to six oxygen atoms from the acetate ligands in a distorted polyhedral geometry. wikipedia.org The Bi-O bond lengths are asymmetric, with three shorter bonds of approximately 2.3 Å and three longer ones near 2.6 Å, indicating different modes of acetate coordination. wikipedia.org The presence of a stereochemically active lone pair of electrons on the bismuth atom is also a key feature that influences the coordination geometry. wikipedia.org In bismuth oxyhalides like BiOCl, the bismuth atom is coordinated to four oxygen and four chlorine atoms. arizona.edu
For this compound, a polymeric structure is highly likely, featuring repeating {Bi(O)(OAc)} units linked through Bi-O-Bi bridges. The acetate ligands could adopt various coordination modes, including chelating and bridging, leading to a complex, extended network.
Table 3: Illustrative Crystallographic Data for Bismuth Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |
| Bismuth(III) Acetate | - | - | - | Distorted polyhedral Bi, asymmetric acetate coordination | wikipedia.org |
| BiOCl | Tetragonal | P4/nmm | a = 3.8870(5) Å, c = 7.3540(5) Å | Layered structure, Bi coordinated to 4 O and 4 Cl | arizona.edu |
| (BiO)₂CO₃·0.5H₂O | - | - | - | Layered structure with (BiO)n²ⁿ⁺ layers | unlp.edu.ar |
This table provides examples of crystal structures of related bismuth compounds to illustrate the types of structural information obtained from SCXRD.
Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis
Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and assessing the crystallinity of a bulk sample. units.it Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for that material.
For this compound, PXRD would be used to confirm the formation of the desired phase and to check for the presence of impurities, such as unreacted bismuth(III) acetate or bismuth oxide. The diffraction pattern of a microcrystalline powder of a bismuth-HHTP complex, for instance, showed a characteristic high-intensity peak at a low angle (8.36° 2θ), corresponding to the interlayer spacing. nih.gov
In the synthesis of bismuth-based materials, PXRD is routinely used to monitor the reaction progress and to characterize the final product. nih.govresearchgate.net For example, in the synthesis of bismuth nanospheres from bismuth acetate, the resulting PXRD patterns were indexed to a rhombohedral phase of elemental bismuth, confirming the decomposition of the precursor. researchgate.net Similarly, the formation of various bismuth titanate phases can be identified and distinguished using their unique PXRD patterns. researchgate.net If a single crystal of this compound cannot be grown, Rietveld refinement of high-quality PXRD data can be employed to solve or refine its crystal structure.
High-Resolution Scanning Transmission Electron Microscopy and Electron Diffraction in Structural Elucidation
High-resolution scanning transmission electron microscopy (HR-STEM) and electron diffraction are powerful techniques for determining the atomic-scale structure of materials. wikipedia.orgnanoscience.com HR-STEM provides direct imaging of atomic structures, while electron diffraction gives information about the crystal lattice. wikipedia.orgnanoscience.comnih.gov
In the context of bismuth oxyacetates and related compounds, these methods have been instrumental. For instance, the structure of the active pharmaceutical ingredient bismuth subgallate was successfully elucidated using continuous rotation electron diffraction, revealing it to be a coordination polymer. rsc.org This technique is particularly valuable for complex structures that are difficult to analyze by other means. Electron diffraction studies on bismuth nanoparticles have also provided insights into their lattice response upon excitation. researchgate.netresearchgate.net
The combination of imaging and diffraction allows for a comprehensive understanding of the material's structure. High-resolution images can reveal the morphology and atomic arrangement, such as the transition from nanospheres to nanosheets in bismuth titanate, influenced by synthesis conditions. researchgate.netresearchgate.net Electron diffraction patterns, on the other hand, provide precise measurements of lattice parameters and can identify the crystal system and space group. nih.govaps.org
| Compound/Material | Technique | Key Findings | Reference |
|---|---|---|---|
| Bismuth Subgallate | Continuous Rotation Electron Diffraction | Revealed a coordination polymer structure. | rsc.org |
| Bismuth Nanoparticles | Ultrafast Electron Diffraction | Probed the transient lattice response to laser excitation. | researchgate.net |
| Pigment Orange 34 | 3D Electron Diffraction | Determined the crystal structure of both low and high-temperature phases. | nih.gov |
| Bi(111) Surface | Low-Energy Electron Diffraction (LEED) | Confirmed a (1x1) surface structure terminated with a Bi bilayer. | aps.org |
Understanding the Coordination Environment of Bismuth(III) in Oxyacetates
The coordination environment of the bismuth(III) ion in oxyacetates is highly variable and is influenced by several factors, including the presence of a stereochemically active lone pair of electrons, the tendency to form polymers and clusters, and the role of intermolecular interactions.
The Bi³⁺ ion possesses a 6s² lone pair of electrons that is stereochemically active. wikipedia.orgresearchgate.netresearchgate.netnih.gov This lone pair occupies space in the coordination sphere, leading to distorted and often asymmetric coordination geometries. wikipedia.orgresearchgate.net The presence of this lone pair can cause significant displacement of the bismuth atom from the centroid of its coordination polyhedron. researchgate.net This effect is a key factor in the structural diversity of bismuth compounds, influencing their physicochemical properties. researchgate.netucl.ac.uk In some structures, the lone pairs are directed towards vacancies or larger spaces within the crystal lattice. researchgate.net The stereochemical activity of the lone pair can be influenced by factors such as the local structure and annealing temperatures, which in turn can affect the material's properties. rsc.org
Bismuth oxyacetates and related compounds exhibit a strong tendency to form polymeric and cluster structures. nih.govcapes.gov.br These can range from one-dimensional chains to complex three-dimensional frameworks. nih.govrsc.org For example, a linear bismuth(III) coordination polymer has been synthesized where Bi(C₁₄H₆N₂O₄)Cl fragments extend into a one-dimensional polymeric structure. nih.gov The formation of bismuth-oxo coordination polymers with Bi₂O₂ layers and Bi₄O₃ chains has also been observed. rsc.org
The formation of polynuclear bismuth oxido clusters is another significant aspect of their chemistry. fu-berlin.denih.govnih.gov These clusters, such as the stable [Bi₃₈O₄₅] core, can be functionalized with various organic ligands. nih.gov The linking of these clusters or coordination units through bridging ligands leads to the formation of extended architectures. tu-chemnitz.de
| Compound Type | Structural Motif | Example | Reference |
|---|---|---|---|
| Coordination Polymer | 1D Linear Chain | [Bi(C₁₄H₆N₂O₄)Cl]n | nih.gov |
| Coordination Polymer | 3D Framework with Bi₂O₂ layers | Bi₂(TA) | rsc.org |
| Polynuclear Cluster | [Bi₃₈O₄₅] core | [Bi₃₈O₄₅(Boc-Phe-O)₂₄(dmso)₉] | nih.gov |
| Polynuclear Cluster | Heterometallic Bismuth Oxido Cluster | [Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₈₊δ]:Ce | fu-berlin.de |
Intermolecular interactions play a crucial role in the solid-state structures of bismuth oxyacetates, leading to the formation of supramolecular assemblies. capes.gov.br These interactions can include hydrogen bonds, π-π stacking, and weaker van der Waals forces. nih.govnih.gov In the case of a linear bismuth coordination polymer, neighboring chains are assembled into a three-dimensional supramolecular architecture through weak C-H···O and C-H···Cl hydrogen bonds and π-π stacking interactions. nih.gov
The design of supramolecular assemblies with specific functionalities is an active area of research. researchgate.netrsc.orgrsc.org In bismuth-containing hybrid materials, the choice of organic cations can influence the packing motifs and intermolecular interactions, which in turn affects the material's properties such as photoluminescence. semanticscholar.org The study of these non-covalent interactions is essential for understanding and predicting the crystal packing and for the rational design of new materials with desired properties.
Mechanistic Research on Bismuth Oxyacetate Interactions at the Molecular and Cellular Level Non Clinical Focus
Investigating Antimicrobial Mechanisms in In Vitro Models
In vitro studies have been crucial in elucidating the complex ways in which bismuth compounds combat microbial pathogens. These investigations reveal a multifaceted mechanism of action that includes enzymatic inhibition, disruption of cellular structures, and interference with essential physiological processes.
Bismuth compounds are recognized for their ability to inhibit a wide range of essential bacterial enzymes. drugbank.com This inhibition disrupts critical metabolic pathways necessary for bacterial survival. The Bi³⁺ ion is thought to be the primary active component, often displacing other metal ions from the active sites of metalloenzymes or binding to key amino acid residues. nih.gov
Key enzymatic targets include:
Urease: This enzyme is vital for certain pathogens like Helicobacter pylori to neutralize acidic environments. Bismuth compounds have been shown to inhibit urease, thereby compromising the bacterium's ability to survive in the stomach. mdpi.com
Alcohol Dehydrogenase (ADH): Studies on yeast ADH, a model zinc metalloenzyme, demonstrated that bismuth acts as a non-competitive inhibitor. nih.gov The inhibition is likely due to the displacement of zinc ions from the enzyme's active site, leading to a loss of function. nih.gov
Catalase and Lipase: The inhibition of these enzymes further contributes to the antimicrobial effect of bismuth. drugbank.com
Electron Transport Chain (ETC): Research on Pseudomonas aeruginosa has shown that bismuth can impair the activity of the ETC, specifically by inhibiting NADH dehydrogenase. researchgate.net This disruption of cellular respiration deprives the bacteria of the energy needed for survival. rsc.org
The inhibitory action of bismuth is not limited to single enzymes but extends to broader metabolic pathways. Studies have shown that bismuth can disrupt pathways related to purine, pyrimidine, amino acid, and carbon metabolism. nih.gov This widespread interference with cellular metabolism underscores the potent, multi-targeted nature of bismuth's antimicrobial activity. chemistryworld.com
Table 1: Examples of Bacterial Enzymes Inhibited by Bismuth Compounds
| Enzyme | Bismuth Compound Studied | Observed Effect | Bacterial Model | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Colloidal Bismuth Subcitrate (CBS) | Non-competitive inhibition; displacement of Zn(II) from the active site. | Yeast (Saccharomyces cerevisiae) | nih.gov |
| Urease | Various Bismuth Salts | Inhibition of enzyme activity, crucial for acid resistance. | Helicobacter pylori | mdpi.com |
| NADH Dehydrogenase | Bismuth Subsalicylate (BSS) | Inhibition of the electron transport chain activity. | Pseudomonas aeruginosa | researchgate.net |
| Metallo-β-lactamases | Bismuth-based drugs | Inhibition of enzyme activity, restoring antibiotic efficacy. | Enterobacteriaceae | mdpi.com |
A primary mechanism of bismuth's bactericidal action involves the disruption of the bacterial cell envelope. nih.gov The cell envelope, comprising the outer membrane, peptidoglycan layer (in the periplasm), and inner membrane, is essential for maintaining cellular integrity and shape. sigmaaldrich.comlibretexts.org
Electron microscopy studies have provided visual evidence of bismuth's effects. In bacteria such as H. pylori exposed to bismuth salts, significant morphological changes are observed, including cell swelling, distortion, and blebbing of the membrane-cell wall. nih.gov Bismuth complexes appear to bind to the bacterial wall and accumulate in the periplasmic space, leading to the eventual disintegration of the cell structure. drugbank.com This disruption of the glycocalyx and cell wall is considered a key mechanism of action for bismuth salts. nih.gov
The interaction is rapid, with microscopy images detecting bismuth on and within bacterial membranes within 30 minutes to an hour of exposure. nih.govnih.gov This binding can lead to membrane depolarization and rupture. mdpi.com The difference in cell wall structure between Gram-positive and Gram-negative bacteria may influence the efficacy of these interactions. mdpi.com
For bismuth to exert its effects on intracellular targets, it must first be taken up by the microbial cell. Studies suggest that the uptake of bismuth is a complex process. In some microbes, bismuth accumulation has been observed in phosphorus-rich granules within the cytoplasm and vacuoles. nih.govresearchgate.net
Research on H. pylori indicates that bismuth can enter the cell through transporters intended for other metals, such as iron, suggesting a mechanism of "molecular mimicry". nih.govnih.gov Once inside, bismuth is not evenly distributed. Transmission electron microscopy has revealed electron-dense aggregates containing bismuth localized within the cytoplasm. nih.gov
In some cases, bacteria have developed defense mechanisms against bismuth toxicity. For instance, H. pylori can extrude bismuth from the cell via the formation of membrane vesicles (MVs). nih.gov These MVs, which are shed from the bacterial surface, are enriched with bismuth and bismuth-binding proteins, effectively acting as a detoxification pathway. nih.gov Despite these defenses, sufficient intracellular accumulation occurs to disrupt cellular functions. The specific ligand attached to the bismuth ion can influence the efficiency of cellular uptake and subsequent accumulation. nih.gov
Beyond direct killing, bismuth compounds can modulate bacterial physiology and attenuate virulence at sublethal concentrations. This anti-virulence activity can render pathogens less harmful to the host. nih.gov
Key virulence factors affected by bismuth include:
Toxins and Secreted Proteins: Bismuth has been shown to downregulate the expression of major virulence proteins like CagA and VacA in H. pylori. mdpi.comnih.gov In Pseudomonas aeruginosa, sublethal concentrations of bismuth-thiol complexes were found to inhibit the processing of the secreted cytotoxic protein ExoU. mdpi.com
Adhesion and Motility: Bismuth can disrupt the flagella assembly responsible for bacterial colonization and inhibit the adherence of bacteria to epithelial cells. drugbank.comnih.gov This reduces the pathogen's ability to establish an infection.
Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Bismuth compounds have been shown to inhibit biofilm formation and can even penetrate and kill bacteria within established biofilms. nih.gov
Quorum Sensing: Some studies suggest that bismuth can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors. nih.govfrontiersin.org
Table 2: Effects of Bismuth Compounds on Microbial Virulence Factors
| Virulence Factor/Process | Bismuth Compound Studied | Observed Effect | Bacterial Model | Reference |
|---|---|---|---|---|
| CagA and VacA proteins | Bismuth salts | Downregulation of protein expression. | Helicobacter pylori | mdpi.comnih.gov |
| Alginate Expression | Bismuth-dimercaprol (BisBAL) | Reduced expression by 67%. | Pseudomonas aeruginosa | mdpi.com |
| Bacterial Adherence | Bismuth-ethanedithiol (BisEDT) | Inhibited adherence to epithelial cells by 28%. | Pseudomonas aeruginosa | mdpi.com |
| Biofilm Formation | Liposomal Tobramycin and Bismuth | Attenuation of biofilm formation; killing of bacteria within established biofilms. | Pseudomonas aeruginosa | nih.gov |
Cellular Uptake and Intracellular Localization of Bismuth in Microbial Systems
Bioinorganic Chemistry of Bismuth Oxyacetates: Ligand-Biomolecule Interactions
The bioinorganic chemistry of bismuth is central to its biological activity. The Bi³⁺ ion is a soft Lewis acid, which gives it a high affinity for soft Lewis bases, particularly sulfur-containing functional groups found in many biomolecules.
The strong affinity of Bi³⁺ for thiol groups (-SH) is a defining feature of its biochemistry. hku.hk Thiol-containing molecules like the amino acid cysteine and the tripeptide glutathione (B108866) are major targets for bismuth inside cells. nih.govfrontiersin.org
The interaction between bismuth and thiols leads to the formation of stable bismuth-thiolate complexes. hku.hk This interaction is so strong that Bi³⁺ can be displaced from its original carrier ligand (like acetate) to bind to a cysteine residue on a protein. acs.org This binding can have several consequences:
Enzyme Inactivation: Many enzymes rely on cysteine residues in their active sites. Bismuth binding to these critical thiols can lead to irreversible enzyme inhibition. nih.gov
Disruption of Protein Structure: The formation of bismuth-thiolate bonds can alter the three-dimensional structure of proteins, leading to a loss of function.
Cellular Trafficking and Detoxification: In mammalian cells, conjugation with glutathione is a key step in the detoxification and transport of bismuth, often leading to its sequestration in vesicles. frontiersin.org While some pathogens lack glutathione, they still contain numerous thiol-containing proteins that are vulnerable to bismuth binding. mdpi.com
This high thiophilicity is a cornerstone of bismuth's multi-targeted mechanism of action, allowing it to interfere with a wide array of proteins and enzymes that are critical for microbial survival. hku.hk
Coordination with Nitrogen-Based Ligands and Other Amino Acids
Bismuth(III), classified as a borderline Lewis acid, demonstrates a significant affinity for multidentate ligands that contain nitrogen (N) and oxygen (O) donor atoms. researchgate.netmdpi.com This property governs its interaction with biological molecules such as amino acids. Research into the coordination chemistry of bismuth with α-amino acids has revealed that the synthetic outcomes and resulting structures are highly dependent on reaction conditions and the nature of the amino acid side chain. rsc.orgrsc.org
Studies utilizing [Bi(OtBu)3] as a precursor have successfully synthesized a range of bismuth(III) α-amino acid complexes. rsc.orgrsc.org Depending on the stoichiometry and the specific amino acid, complexes with the general formula [BiL3] or [Bi2L3] have been isolated, where L represents the amino acid ligand. rsc.orgrsc.org For instance, complexes with L-phenylalanine, L-proline, and L-methionine typically form [BiL3] structures. rsc.orgrsc.org
However, the coordination environment of bismuth in aqueous biological systems is complex. Electrospray ionization mass spectrometry (ESI-MS) studies show that many bismuth(III) amino acid complexes undergo hydrolysis in aqueous solutions. rsc.orgrsc.org This process leads to the formation of polynuclear bismuth oxido-clusters and the protonation and release of the free amino acid. rsc.orgrsc.org The pH of the resulting solution typically falls between 2.5 and 5.0, indicating an acidic environment created by the hydrolysis. rsc.orgrsc.org
The thiophilic nature of bismuth also plays a crucial role in its coordination chemistry. The presence of sulfur-containing ligands, such as the amino acid L-cysteine, can have a cooperative effect, facilitating the formation of bismuth complexes with other non-thiolate biomolecules, including other amino acids and citric acid. nih.gov This suggests that in a cellular environment, initial interactions with sulfhydryl groups on proteins or peptides could modulate bismuth's subsequent binding to other biological targets. nih.gov
Table 1: Examples of Synthesized Bismuth(III) α-Amino Acid Complexes This table is interactive. Click on the headers to sort.
| Amino Acid (L) | Complex Formula | Solubility in Water | Reference |
|---|---|---|---|
| L-Phenylalanine (Phe) | [Bi(Phe)3] | Insoluble | rsc.org, rsc.org |
| L-Proline (Pro) | [Bi(Pro)3] | Insoluble | rsc.org, rsc.org |
| L-Methionine (Met) | [Bi(Met)3] | Soluble | rsc.org, rsc.org |
| L-Cysteine (Cys) | [Bi2(Cys)3] | Soluble | rsc.org, rsc.org |
| D,L-Serine (Ser) | [Bi(Ser)3] | Soluble | rsc.org, rsc.org |
| L-Aspartic Acid (Asp) | [Bi2(Asp)3] | Soluble | rsc.org, rsc.org |
| L-Glutamic Acid (Glu) | [Bi2(Glu)3] | Soluble | rsc.org, rsc.org |
Speciation of Bismuth in In Vitro Biological Systems
The chemical form, or speciation, of bismuth in biological systems is critical to its activity and is heavily influenced by the local chemical environment, such as pH and the presence of various potential ligands. mdpi.comeuropa.eu In general, Bi(III) is the most stable and common oxidation state in biological settings. mdpi.comrsc.org However, upon introduction to an in vitro system, a specific bismuth compound like bismuth oxyacetate will likely transform into various species as it interacts with the components of the culture medium and cells. europa.eu
A key transformation observed in vitro is biomethylation. Studies using human hepatic (HepG2) cells have shown that these cells can methylate bismuth compounds. researchgate.netpsu.edu When incubated with colloidal bismuth subcitrate (CBS) and bismuth-cysteine, a methylated bismuth species was detected in the cell lysate, whereas incubation with bismuth-glutathione did not produce the same result. researchgate.netpsu.edu This indicates that the initial coordination of bismuth influences its subsequent metabolic fate and that methylation can be a biotransformation pathway in human cells. psu.edu
Hydrolysis is another dominant process affecting bismuth speciation in aqueous environments. rsc.orgrsc.org As noted previously, many bismuth complexes, including those with amino acids, are prone to hydrolysis, leading to the formation of various polynuclear bismuth oxido-clusters. rsc.orgrsc.org The solubility of bismuth compounds and their resulting species is also highly pH-dependent. mdpi.com In the acidic conditions of the stomach, for instance, ingested bismuth compounds form various bismuth salts which are then taken up into the gastric mucus. mdpi.com The specific nature of these species continues to be an active area of research, with evidence pointing to the formation of complex polymeric or cluster structures. mdpi.com
The analytical challenge of identifying these transient and complex species is significant. Techniques such as gas chromatography coupled with mass spectrometry (GC/EI-MS/ICP-MS) are required to detect and identify trace levels of organometallic species like methylated bismuth in complex biological matrices. researchgate.netpsu.edu
Catalytic Mechanisms and Reaction Pathways in Non-Biological Systems
Bismuth compounds, including bismuth oxyacetate and other Bi(III) salts, are recognized as versatile and environmentally benign catalysts for a range of organic reactions. mdpi.comsamaterials.com Their catalytic activity often stems from the Lewis acidic nature of the Bi(III) center, but more complex redox-based and organometallic pathways have also been elucidated. samaterials.comacs.org
Elucidation of Bismuth-Catalyzed Organic Reactions
The catalytic utility of Bi(III) compounds often involves their ability to act as a Lewis acid, activating substrates toward nucleophilic attack. samaterials.com Bismuth acetate (B1210297), for example, is known to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. samaterials.com
Several types of bismuth-catalyzed reactions have been mechanistically investigated:
Hydroarylation: Bismuth triflate (Bi(OTf)3) can efficiently catalyze the hydroarylation of styrenes with electron-rich arenes, producing valuable 1,1-diarylalkanes. rsc.org The mechanism is believed to proceed through Lewis acid activation of the styrene, making it susceptible to Friedel-Crafts-type alkylation by the arene.
Direct Amination and Etherification: Bi(OTf)3 has been used to catalyze the direct substitution of allylic alcohols with sulfonamides and the intramolecular etherification of OTBS-protected groups. rsc.org These reactions are thought to involve the formation of an allylic or propargylic cation intermediate generated by the bismuth catalyst, which is then quenched by the nucleophile. rsc.org
Redox-Neutral Catalysis: A novel, redox-neutral catalytic cycle has been demonstrated for the synthesis of (hetero)aryl sulfonyl fluorides from boronic acids. acs.orgnih.gov This pathway does not involve a change in the oxidation state of the bismuth center. The proposed mechanism involves:
Transmetalation: The Bi(III) catalyst reacts with the aryl boronic acid to form a triarylbismuth intermediate. nih.gov
Insertion: Sulfur dioxide (SO2) inserts into a bismuth-carbon bond of the intermediate, yielding a bismuth sulfinate species. nih.gov
Oxidative Fluorination: An external oxidant (like Selectfluor) oxidizes the sulfur(IV) center of the sulfinate to sulfur(VI) and installs the fluoride (B91410), releasing the aryl sulfonyl fluoride product and regenerating the Bi(III) catalyst. acs.orgnih.gov
Investigation of Redox Catalysis Involving Bismuth Species
Beyond its role as a Lewis acid, bismuth's ability to cycle between different oxidation states (Bi(I), Bi(II), Bi(III), and Bi(V)) has opened up new frontiers in redox catalysis. acs.orgacs.orgnih.gov This reactivity allows bismuth to mediate transformations previously considered the domain of transition metals. nih.govmpg.de
Key Bismuth Redox Cycles:
Bi(III)/Bi(V) Cycle: This is the most studied redox pair. It typically involves a sequence of organometallic elementary steps. acs.orgnih.gov A prominent example is the fluorination of aryl boronic esters: acs.orgmpg.de
Transmetalation: A Bi(III) complex reacts with an aryl boronic ester to form a phenylbismuthine intermediate. acs.org
Oxidation: An oxidant promotes the two-electron oxidation of the Bi(III) center to a high-valent Bi(V) species. acs.orgnih.gov
Reductive Elimination: The Bi(V) intermediate undergoes reductive elimination to form the new carbon-fluorine bond, releasing the product and regenerating the Bi(III) catalyst. acs.orgnih.govresearchgate.net Similar Bi(III)/Bi(V) cycles have been applied to the triflation and nonaflation of aryl boronic acids. acs.orgresearchgate.net
Low-Valent Bi(I)/Bi(III) Cycle: Catalysis involving the Bi(I)/Bi(III) redox couple often harnesses the reductive properties of low-valent bismuth. An example is the deoxygenation of nitrous oxide (N2O): acs.orgnih.gov
A Bi(I) catalyst abstracts an oxygen atom from N2O, forming a transient bismuth oxide (Bi=O) species and liberating N2. acs.org
The bismuth oxide intermediate is then reduced back to the Bi(I) state by a stoichiometric reductant like a borane, completing the catalytic cycle. acs.org
Low-Valent Bi(II)/Bi(III) Cycle: Uniquely, bismuth can also participate in one-electron redox processes. A Bi(II)/Bi(III) cycle has been proposed for the dehydrocoupling of hydrosilanes, initiated by the formation of a transient Bi(II) radical species. acs.org
Table 2: Overview of Bismuth Redox Catalytic Cycles This table is interactive. Click on the headers to sort.
| Redox Cycle | Key Elementary Steps | Example Transformation | Reference |
|---|---|---|---|
| Bi(III)/Bi(V) | Transmetalation, Oxidation, Reductive Elimination | Fluorination of Aryl Boronic Esters | nih.gov, acs.org, mpg.de |
| Bi(I)/Bi(III) | Oxidative Addition (O-atom abstraction), Reduction | Deoxygenation of Nitrous Oxide (N2O) | nih.gov, acs.org |
| Bi(II)/Bi(III) | Bi-S Bond Homolysis, Radical Coupling | Dehydrocoupling of TEMPO and Hydrosilanes | acs.org |
| Redox-Neutral Bi(III) | Transmetalation, SO2 Insertion, S(IV) Oxidation | Synthesis of Aryl Sulfonyl Fluorides | acs.org, nih.gov |
Advanced Applications and Material Science Perspectives Non Clinical
Photocatalytic Properties and Environmental Applications
Bismuth-based compounds, including bismuth oxyacetate, have emerged as effective photocatalysts, offering a sustainable approach to environmental cleanup. researchgate.net Their ability to harness light to drive chemical reactions makes them ideal for breaking down pollutants.
Bismuth oxyacetate serves as a precursor in the synthesis of various bismuth-based photocatalysts. google.comguidechem.com For instance, combining bismuth subacetate with bismuth citrate (B86180) and subsequent calcination can produce nanoparticle-based hollow spherical β-Bi2O3 with significantly enhanced photocatalytic activity. researchgate.net Bismuth oxyhalides (BiOX), another class of materials derived from bismuth compounds, are particularly noteworthy. mdpi.comrsc.org Their layered structure, consisting of [Bi2O2]2+ layers and halogen layers, creates an internal electric field that promotes the separation of photogenerated electron-hole pairs, thereby boosting photocatalytic efficiency. mdpi.com The synthesis of these materials can be tuned to control their properties; for example, single-phase Bi4O5X2 (where X is a halogen) can be prepared using a molecular precursor method. nih.gov
A significant advantage of bismuth-based photocatalysts is their ability to operate under visible light, which constitutes a large portion of the solar spectrum. researchgate.net This capability addresses the limitations of traditional photocatalysts like titanium dioxide, which primarily require UV radiation. Bismuth oxyhalide solid solutions have demonstrated exceptional efficacy in the simultaneous degradation of multiple organic pollutants, such as ciprofloxacin, methylparaben, and rhodamine B, under visible light. rsc.org Specifically, BiOCl0.9I0.1 was able to completely remove rhodamine B within 10 minutes. rsc.org Similarly, bismuth oxyiodide (BiOI) nanoparticles have shown high efficiency in degrading indigo (B80030) carmine (B74029) dye under visible light, with 93% removal achieved within 180 minutes. mdpi.com The photocatalytic degradation process involves the generation of reactive oxygen species, such as hydroxyl radicals, which effectively mineralize the organic pollutants into less harmful substances like CO2 and H2O. mdpi.com
Table 1: Photocatalytic Degradation of Organic Dyes by Bismuth-Based Catalysts
| Catalyst | Pollutant | Light Source | Degradation Efficiency | Time |
| β-Bi2O3 (from this compound) | Rhodamine B | Not Specified | Enhanced | Not Specified |
| BiOCl0.9I0.1 | Rhodamine B | Visible Light | 100% | 10 min |
| BiOI nanoparticles | Indigo Carmine | Visible Light | 93% | 180 min |
This table presents a summary of research findings on the degradation of organic dyes using various bismuth-based photocatalysts.
To further enhance photocatalytic performance, bismuth oxyacetate and its derivatives are often incorporated into composite materials. researchgate.netmagtech.com.cn Creating heterojunctions, for instance between Bi2O3 and Bi2WO6, can improve charge separation and increase photocatalytic activity. researchgate.net A 10%-Bi2O3/Bi2WO6 composite demonstrated a reaction rate 1.66 times higher than its individual components. researchgate.net Similarly, composites of bismuth oxybromide (a related bismuth oxyhalide) with graphitic carbon nitride (g-C3N4) have shown enhanced visible-light absorption and photocatalytic activity in degrading pollutants like acetaminophen (B1664979) and tetracycline. jyu.fi The synergistic effect in these composites arises from the efficient transfer of photogenerated electrons and holes across the material interface, which inhibits their recombination and makes them more available for redox reactions. nih.gov
Enhanced Degradation of Organic Pollutants (e.g., Dyes) under Visible Light
Integration in Functional Materials and Nanostructures
The unique electronic and optical properties of bismuth compounds make them suitable for integration into various functional materials and nanostructures, particularly for optoelectronic applications.
Bismuth-based materials, including those derived from this compound, can be fabricated into thin films and nanostructures for use in optoelectronic devices. researchgate.net Various deposition techniques are employed, such as physical vapor deposition (PVD), chemical bath deposition, and electrochemical deposition, to create these structures. mdpi.comnih.gov For instance, bismuth sulfide (B99878) (Bi2S3) thin films can be prepared by these methods for applications in photodetectors and solar cells. mdpi.com The morphology of these materials, which can range from nanoparticles and nanorods to thin films, significantly influences their properties. researchgate.netmdpi.com The ability to control the size and shape of these nanostructures allows for the customization of their optical and electronic characteristics. tandfonline.com
Bismuth-based materials exhibit intriguing optoelectronic properties. Bismuth sulfide (Bi2S3), for example, is a semiconductor with a band gap in the near-infrared and visible range (1.3-1.7 eV), making it an excellent light absorber for photovoltaic applications. mdpi.com The optical properties of these materials can be tuned by doping or by creating composite structures. nih.govmdpi.com For instance, doping Bi2S3 thin films with chromium has been shown to improve their optoelectronic behavior. nih.gov Furthermore, bismuth itself has been investigated for its plasmonic properties, which can lead to extraordinary light absorption in deep sub-wavelength geometries. nih.gov This opens up possibilities for creating highly efficient optical devices. nih.gov The study of materials like Li2SbBiO6, a ferroelectric oxide, also points towards the potential of bismuth compounds in harvesting visible light due to their suitable bandgaps. rsc.org
Exploration of Optoelectronic Properties and Light Absorption Characteristics
Research Applications as Chemical Reagents and Precursors
Beyond its role in functional oxides, this compound is a versatile reagent and precursor in various areas of chemical research, from the synthesis of other advanced materials to specialized roles in chemical manufacturing.
This compound is a valuable starting material for the creation of a range of other bismuth compounds, prized for its ability to yield high-purity products. Its applications include the synthesis of nanomaterials, photocatalysts, and pigments.
One significant application is in the production of bismuth vanadate (B1173111) (BiVO₄) , a non-toxic inorganic pigment and a highly regarded visible-light-driven photocatalyst. pigments.com Research has demonstrated that bismuth acetate (B1210297) can be used as the bismuth source in precipitation methods to synthesize BiVO₄ with a monoclinic scheelite structure.
Similarly, this compound is a precursor for various forms of bismuth oxide (Bi₂O₃) and related compounds. Studies have shown its utility in synthesizing nanoparticle-based hollow spherical β-Bi₂O₃, which exhibits enhanced photocatalytic activity. dntb.gov.ua It also serves as a starting material for creating more complex structures like bismuth subcarbonate (Bi₂O₂CO₃) , which has applications in photocatalysis. researchgate.net
In the realm of bismuth alloys , which are gaining attention as non-toxic replacements for lead-containing materials, this compound can serve as a source of bismuth for their synthesis. sintef.com Alloys such as bismuth-tin (Bi-Sn) and bismuth-antimony (Bi-Sb) exhibit unique properties, including low melting points and expansion upon solidification, making them suitable for applications in electronics as lead-free solders and in specialized sealing operations. sintef.commdpi.commetu.edu.tr While often produced by smelting pure metals, the synthesis of alloy nanoparticles can also be achieved through wet chemical routes where a high-purity bismuth precursor is essential. mdpi.comaidic.it
Table 1: Synthesis of Bismuth Compounds from this compound/Acetate Precursors
| Target Compound | Synthesis Method | Key Reagents | Observed Results / Morphology | Source(s) |
|---|---|---|---|---|
| Bismuth Vanadate (BiVO₄) | Precipitation | Bismuth acetate, Ammonium metavanadate, Ammonium hydrogen carbonate | Monoclinic scheelite phase, agglomerated flake-like particles. | |
| β-Bismuth Oxide (β-Bi₂O₃) | Calcination | This compound, Bismuth citrate | Nanoparticle-based hollow spheres with enhanced photocatalytic activity. | dntb.gov.ua |
| Bismuth-Antimony Alloy (BiₓSbᵧ@C) | Pyrolysis | Bismuth citrate (related carboxylate), Potassium antimony tartrate | Nanometer-sized alloy particles embedded in a porous carbon matrix. | mdpi.com |
| Bismuth Nanoparticles (Bi) | Thermolysis / Wet Chemical | Bismuth acetate, Oleylamine / Tin salts, Glycerol | Nanospheres / Zerovalent nanoparticles. | aidic.it |
| Bismuth Titanate (Bi₄Ti₃O₁₂) | Sol-Gel | Bismuth acetate (as a potential precursor), Titanium butoxide | Layered perovskite-like structure with orthorhombic symmetry. |
The utility of this compound extends to its direct or indirect role in specialized chemical manufacturing processes, particularly in catalysis for polymer production and photocatalysis for environmental remediation.
In polyurethane (PU) manufacturing , bismuth-based catalysts are emerging as highly effective and less toxic alternatives to traditional organotin compounds like dibutyltindilaurate (DBTL). researchgate.net Bismuth carboxylates, a category that includes this compound and related compounds like bismuth octoate and neodecanoate, accelerate the crucial urethanization reaction between polyols and isocyanates. borchers.comgoogle.com This catalytic action allows for precise control over the curing process, leading to the formation of flexible foams, coatings, and elastomers. shepchem.commdpi.com The use of bismuth catalysts can ensure fast blocking stability and improve the final hardness of the material. borchers.com While sometimes sensitive to hydrolysis, which can lead to the precipitation of bismuth oxide, new formulations have been developed to enhance their stability, making them viable for a broader range of PU applications. shepchem.com
In the field of photocatalysis , materials derived from this compound show significant promise. As mentioned, bismuth vanadate (BiVO₄) and bismuth oxide (Bi₂O₃) synthesized from bismuth acetate/subacetate precursors are effective photocatalysts. dntb.gov.ua These semiconductor materials can harness visible light to generate electron-hole pairs, which in turn produce reactive oxygen species that can degrade environmental pollutants. For example, nanoflower-like α-Bi₂O₃ synthesized via a solid-state method has demonstrated high efficiency in the degradation of organic dyes like crystal violet. dntb.gov.ua
Table 2: this compound in Specialized Chemical Manufacturing Research
| Application Area | Role of Bismuth Compound | Process Details | Key Findings | Source(s) |
|---|---|---|---|---|
| Polyurethane Synthesis | Catalyst (as a Bismuth Carboxylate) | Accelerates the reaction between a polyol and a polyisocyanate to form urethane (B1682113) linkages. | Provides a non-toxic alternative to tin catalysts (DBTL); allows control of drying properties and improves film hardness. | researchgate.netborchers.comgoogle.com |
| Photocatalysis | Precursor for Photocatalyst (e.g., BiVO₄, Bi₂O₃) | Synthesis of the oxide via precipitation or calcination, followed by use in a reactor under visible light. | The resulting oxides effectively degrade organic pollutants such as crystal violet and other dyes. | dntb.gov.ua |
| Polymerization | Initiator/Catalyst | Initiates ring-opening polymerization of monomers like L-lactide. | Demonstrates catalytic activity for producing polyesters, with low toxicity compared to traditional catalysts. | google.com |
| Pigment Production | Precursor for Pigment (e.g., Bismuth Vanadate) | Synthesis via chemical precipitation followed by annealing. | Creates high-performance, non-toxic yellow-to-orange pigments with excellent chemical stability and durability. | pigments.comresearchgate.net |
Analytical Chemistry of Bismuth Oxyacetates
Quantification and Detection Methodologies for Bismuth Compounds
The choice of analytical method for bismuth compounds depends on factors such as the required sensitivity, the sample matrix, and the specific information needed (e.g., total bismuth content, impurity profiling).
Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining trace amounts of bismuth. sigmaaldrich.comscientific.net Graphite (B72142) Furnace AAS (GFAAS) offers high sensitivity for bismuth detection. cabidigitallibrary.orgrsc.org The method involves atomizing a sample in a graphite tube and measuring the absorption of light by the ground-state bismuth atoms. cabidigitallibrary.org To enhance sensitivity and overcome matrix effects, chemical modifiers such as platinum or palladium are often employed. researchgate.netscielo.br For instance, platinum can be used as a matrix modifier to decrease the volatility of bismuth. researchgate.net Another approach, Hydride Generation AAS (HGAAS), involves converting bismuth to its volatile hydride (BiH₃), which is then atomized in a heated quartz cell. cabidigitallibrary.orgresearchgate.net HGAAS often provides better accuracy and recovery compared to GFAAS, especially for samples with complex matrices, due to reduced interference. cabidigitallibrary.org
Key Parameters for Bismuth Determination by AAS:
| Parameter | Graphite Furnace AAS (GFAAS) | Hydride Generation AAS (HG-AAS) |
| Atomization | Heated graphite tube | Heated quartz cell |
| Sensitivity | High | Very High |
| Detection Limit | 1.84 µg/L cabidigitallibrary.org | 0.06 µg/L cabidigitallibrary.org |
| Interferences | Matrix effects can be significant cabidigitallibrary.org | Reduced matrix effects cabidigitallibrary.org |
| Common Use | Trace metal analysis in various samples cabidigitallibrary.orgrsc.org | Environmental and biological samples scientific.netresearchgate.net |
Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS), are powerful tools for the elemental analysis of bismuth. nih.gov These methods are known for their high sensitivity, wide linear dynamic range, and ability to perform multi-element analysis. thermofisher.com
ICP-OES measures the light emitted by excited bismuth atoms in the plasma. It is a robust technique suitable for a wide range of concentrations. nist.govresearchgate.net However, for extremely low detection limits, more sensitive methods may be required. spectroscopyonline.com
ICP-MS detects ions based on their mass-to-charge ratio, offering exceptional sensitivity and the ability to determine isotopic information. nih.govtestcatalog.org It is the preferred method for ultra-trace analysis of bismuth in various matrices, including biological and environmental samples. iaea.orgresearchgate.netwjgnet.com The use of an internal standard, such as thallium, can correct for variations in instrument response. iaea.orgjst.go.jp
A comparison of detection limits for different techniques highlights the superior sensitivity of ICP-MS. For instance, a detection limit of 0.004 µg·L-1 for mercury has been achieved using an integrated hydride generation kit with ICP-OES, which approaches ICP-MS performance. thermofisher.com
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of bismuth. These methods are often based on the formation of a colored complex between bismuth(III) ions and a chromogenic reagent. semanticscholar.org For example, a method has been developed using the reaction of Bi(III) with methyl thymol (B1683141) blue in an acidic medium. mdpi.com Another approach involves the use of pyridine-2,6-dicarboxylic acid modified silver nanoparticles, where the aggregation induced by Bi(III) leads to a color change from yellow to red. nih.gov The absorbance of the resulting solution is measured at a specific wavelength, which is proportional to the bismuth concentration. semanticscholar.orgrsc.org These methods can be highly selective and have been successfully applied to the analysis of water and pharmaceutical samples. mdpi.comnih.gov
Examples of Colorimetric Methods for Bismuth Detection:
| Reagent | Principle | Detection Limit | Reference |
| Methyl Thymol Blue | Complex formation in acidic medium on a paper-based device. mdpi.com | 3.0 mg L⁻¹ | mdpi.com |
| Pyridine-2,6-dicarboxylic acid modified AgNPs | Aggregation of nanoparticles leading to a color change. nih.gov | 0.01 µM | nih.gov |
| Carminic Acid | Formation of a colored complex in a buffer solution. civilica.com | 0.056 µmolL⁻¹ | civilica.com |
High-Performance Liquid Chromatography (HPLC) is a valuable technique for assessing the purity and stability of bismuth compounds. tcichemicals.comselleckchem.com Reversed-phase HPLC methods have been developed for the simultaneous estimation of bismuth subcitrate and other active pharmaceutical ingredients in capsule dosage forms. researchgate.net These methods can effectively separate the main compound from its impurities and degradation products, allowing for accurate quantification. researchgate.net HPLC is also used in conjunction with ICP-MS for the speciation of bismuth compounds. nih.gov
UV-Visible Spectrophotometry and Colorimetric Methods for Selective Detection
Sample Preparation and Matrix Effects in Analytical Studies
Proper sample preparation is a critical step in the accurate analysis of bismuth compounds. The goal is to bring the analyte into a suitable form for measurement while minimizing interferences from the sample matrix. rsc.org For solid samples, such as pharmaceuticals or environmental materials, this often involves digestion with strong acids like nitric acid. rsc.orgasianpubs.org In some cases, a combination of acids like nitric acid, perchloric acid, and hydrofluoric acid is used to ensure complete dissolution. asianpubs.org
Matrix effects, which are interferences caused by other components in the sample, can significantly impact the accuracy of analytical results. scielo.brnih.gov These effects are particularly pronounced in techniques like GFAAS and can lead to suppression or enhancement of the analytical signal. nih.gov To mitigate matrix effects, several strategies can be employed, including the use of chemical modifiers in GFAAS, internal standards in ICP-MS, and separation/preconcentration steps. iaea.orgjst.go.jpresearchgate.net For example, bismuth itself has been successfully used as an internal standard for the determination of lead in various samples, as it can minimize matrix effects and correct for random errors. researchgate.net
Advanced Electrochemical Methods for Bismuth Analysis
Electrochemical methods offer a sensitive and selective alternative for the determination of bismuth. Anodic stripping voltammetry (ASV) is a particularly powerful technique for trace and ultra-trace analysis of heavy metals, including bismuth. abechem.com In ASV, bismuth is first preconcentrated onto the working electrode at a negative potential and then stripped off by scanning the potential towards more positive values, generating a current peak proportional to its concentration. abechem.com Bismuth-based electrodes are increasingly used as a less toxic alternative to mercury electrodes for the simultaneous determination of other heavy metals like lead and cadmium. abechem.com
Other voltammetric techniques, such as square wave voltammetry (SWV), have also been developed for the simultaneous determination of bismuth and other metals like copper, often using a complexing agent like EDTA to achieve better separation of the reduction potentials. dergipark.org.tr Differential pulse voltammetry has also been employed for bismuth determination. preprints.org These electrochemical methods are known for their high sensitivity, with detection limits in the nanomolar range being achievable. researchgate.netresearchgate.net
Theoretical and Computational Chemistry of Bismuth Oxyacetates
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are instrumental in elucidating the electronic structure and the nature of chemical bonds in bismuth oxyacetates. vub.be These methods, rooted in quantum mechanics, provide a framework for understanding molecular geometries, orbital interactions, and the distribution of electron density. isuct.ru
Theoretical investigations into bismuth-containing compounds often employ techniques like Density Functional Theory (DFT) and post-Hartree-Fock methods to model their electronic behavior. rsc.org For instance, studies on various bismuth clusters and polycations reveal complex bonding patterns that go beyond simple two-center, two-electron bonds. mdpi.com Analysis using tools like the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis has shown the presence of multi-center bonding in bismuth species. rsc.orgmdpi.com
In the context of bismuth oxyacetates, quantum chemical calculations can illuminate the nature of the bismuth-oxygen (B8504807) and bismuth-acetate bonds. These calculations help in understanding the degree of covalency and ionicity in these bonds, which in turn dictates many of the material's properties. The electronic structure, particularly the composition of the valence band maximum (VBM) and conduction band minimum (CBM), is crucial for properties like photocatalytic activity. In many bismuth oxy-compounds, the VBM is composed of O 2p orbitals, while the CBM consists of Bi 6p orbitals, a feature that influences their stability and reactivity. nih.govfrontiersin.org
Molecular Dynamics Simulations for System Behavior and Interactions
Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecular systems. nih.gov This technique models the motion of atoms and molecules over time by numerically solving Newton's equations of motion, where the forces between particles are described by a force field. bnl.govrsc.org
For bismuth oxyacetate systems, MD simulations can be employed to study a range of phenomena:
Structural Dynamics: Simulations can track the conformational changes of the acetate (B1210297) ligands and the dynamics of the bismuth-oxygen framework.
Solvation Effects: When in solution, MD can model the interactions between bismuth oxyacetate molecules and the solvent, providing insights into solubility and the structure of the solvation shell.
System Stability: By simulating the system at different temperatures and pressures, it is possible to assess the structural stability of crystalline or amorphous forms of bismuth oxyacetates. bnl.gov
Interfacial Interactions: MD is a powerful tool for studying the interactions at the interface between bismuth oxyacetates and other materials, which is critical for applications in catalysis and composite materials. nih.gov
The accuracy of MD simulations is highly dependent on the quality of the interatomic potentials or force fields used. For complex systems like bismuth oxyacetates, developing accurate force fields that can describe the intricate interactions involving the heavy bismuth atom is a significant but crucial challenge.
Computational Prediction of Material Properties and Reaction Mechanisms
Computational chemistry has become an essential tool for predicting the properties of new materials and for elucidating the mechanisms of chemical reactions, often ahead of experimental confirmation. chemrxiv.orgnumberanalytics.commi-6.co.jp Methods like DFT are widely used to calculate a variety of properties for materials like bismuth oxyacetates. numberanalytics.com
Predicted Properties of Bismuth Oxyacetates:
| Property Category | Specific Properties Predicted | Computational Method |
| Electronic | Band gap, density of states, electron mobility. numberanalytics.com | DFT, GW approximation |
| Optical | Absorption spectra, refractive index. | Time-Dependent DFT (TD-DFT) |
| Mechanical | Bulk modulus, elastic constants. | DFT |
| Thermodynamic | Formation energy, phase stability, melting point. iastate.edu | DFT, CALPHAD |
Beyond static properties, computational methods can map out the potential energy surfaces for chemical reactions involving bismuth oxyacetates. numberanalytics.com This allows for the identification of transition states and the calculation of activation barriers, providing detailed mechanistic insights. iastate.edu For example, in catalytic applications, calculations can help understand how reactants adsorb onto the surface of a bismuth oxyacetate catalyst and how they are transformed into products. rsc.org
Structure-Activity/Property Relationship (SAR/SPR) Modeling (Non-Clinical)
The catalytic performance of bismuth-based materials is strongly correlated with their structural and electronic properties at the atomic level. digitellinc.com Computational modeling plays a key role in establishing these structure-activity relationships (SAR).
Recent research has demonstrated that the coordination environment of bismuth atoms is a critical determinant of catalytic selectivity. For instance, in the carbon dioxide reduction reaction (CO2RR), oxygen-coordinated single-atom bismuth catalysts have been shown to selectively produce formic acid (HCOOH), whereas nitrogen-coordinated bismuth atoms favor the formation of carbon monoxide (CO). digitellinc.com This highlights how tuning the local atomic structure can direct reaction pathways. digitellinc.com
Similarly, in the oxidation of glucose, the ratio of palladium to bismuth in bimetallic catalysts significantly influences catalytic efficiency. rsc.org Computational studies using evolutionary algorithms have predicted that Pd-Bi nanoparticles tend to form core-shell structures. rsc.org This morphology exposes active palladium sites while benefiting from the promotional effect of bismuth, which modifies the electronic properties of the palladium and can prevent catalyst deactivation. rsc.orgunibo.it
Summary of Structure-Activity Relationships in Bismuth Catalysts:
| Catalyst System | Reaction | Key Structural/Electronic Feature | Impact on Performance |
| Bi Single-Atom Catalysts | CO₂ Reduction | Oxygen-coordination vs. Nitrogen-coordination. digitellinc.com | Controls product selectivity between HCOOH and CO. digitellinc.com |
| Pd-Bi/Al₂O₃ | Glucose Oxidation | Pd:Bi atomic ratio, core-shell nanoparticle structure. rsc.org | Optimizes catalytic activity and selectivity to gluconic acid. rsc.org |
| AuPdBi/AC | Cinnamyl Alcohol Oxidation | Presence of segregated bismuth oxide and AuPdBi nanoparticles. unibo.it | Modifies selectivity by blocking highly active sites. unibo.it |
| VM-Bi₂MoO₆ | Biomass Alcohol Oxidation | Subsurface Molybdenum (Mo) vacancies. mdpi.com | Enhances catalytic efficiency. mdpi.com |
The crystal structure of bismuth-containing compounds is intrinsically linked to their optoelectronic properties. Factors such as the dimensionality of the structure (0D, 1D, 2D, 3D), the presence of defects, and the specific elemental composition can be tuned to engineer desired properties like the optical band gap and charge carrier mobility. nih.gov
For example, in bismuth oxyhalides (BiOX), the two-dimensional layered structure, consisting of [Bi₂O₂]²⁺ layers separated by halogen anions, facilitates the formation of an internal electric field that promotes the separation of photoexcited electron-hole pairs, enhancing photocatalytic activity. frontiersin.org The specific halogen (Cl, Br, I) influences the band gap energy. frontiersin.org
In pyridinium-based bismuth iodide complexes, the crystal packing and noncovalent intermolecular interactions have a significant influence on the optical band gap. rsc.org Similarly, in perovskite-inspired bismuth halides, the ratio of constituent ions and the resulting crystal symmetry (e.g., rhombohedral vs. cubic) dictate the material's properties. researchgate.net Doping, for instance with bismuth in methylammonium (B1206745) lead tribromide, can induce compressive strain in the lattice, altering phase transitions and electronic properties. arxiv.org
Correlations between Crystal Structure and Properties in Bismuth Compounds:
| Compound Class | Key Structural Feature | Resulting Property |
| Bismuth Oxyhalides (BiOX) | 2D layered structure, type of halide. frontiersin.org | Internal electric field, tunable band gap. frontiersin.org |
| Pyridinium Bismuth Iodides | Crystal packing, intermolecular interactions. rsc.org | Modulated optical band gap. rsc.org |
| Silver Bismuth Iodides (Rudorffites) | Ag⁺ to Bi³⁺ ratio, defect structure. researchgate.net | Changes in crystal symmetry and lattice vacancies. researchgate.net |
| Bismuth-doped Perovskites | Bismuth substitution, induced lattice strain. arxiv.org | Altered phase transition temperatures. arxiv.org |
| Bismuth Sodium Titanate Zirconate | Zr concentration, phase transition (rhombohedral to orthorhombic). d-nb.info | Changes in dielectric and ferroelectric properties. d-nb.info |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
